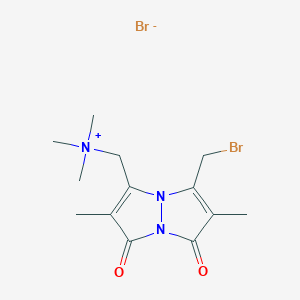

Bromotrimethylammoniumbimane Bromide

Description

Historical Development of Bimane Fluorophores in Chemical Biology and Materials Science

The field of fluorescent probes took a significant step forward with the introduction of bimane fluorophores in the 1970s by Kosower and his colleagues. researchgate.netnih.gov These compounds were first synthesized through the reaction of a β-keto ester with hydrazine (B178648). researchgate.net From their inception, bimanes were identified as valuable tools due to their inherent fluorescence, a property that was not as common in small, synthetically accessible molecules at the time. The initial research established the fundamental synthetic pathways and began to explore the photophysical properties of these novel N-heterobicyclic compounds. nih.gov

Over the decades, research efforts have expanded the utility of bimanes beyond simple fluorescent labeling. Significant work has been invested in modifying the bimane scaffold, particularly at the α-positions, to tune its photophysical characteristics and introduce new functionalities. researchgate.net This has led to the development of bimane derivatives for a wide range of applications, from fluorescent and colorimetric sensors to components in supramolecular complexes and as fluorescent photoremovable protecting groups (FPRPGs). researchgate.net The ability to chemically modify the core structure has allowed scientists to create tailored probes for detecting specific analytes and studying dynamic processes in chemical biology and materials science. researchgate.netrsc.org

Structural Classes and Isomerism of Bimane Derivatives in Advanced Research

The core of a bimane is the 1,5-diazabicyclo[3.3.0]octadienedione structure. nih.govresearchgate.net A critical aspect of bimane chemistry is the existence of constitutional isomers, primarily the syn and anti forms. nih.gov These isomers are defined by the relative orientation of the two carbonyl groups within the bicyclic framework.

The syn-isomer , where both carbonyl groups are oriented in the same direction, is typically the major product of synthesis. researchgate.netnih.gov This isomer is characterized by its polarity and, most importantly, its strong fluorescence. nih.gov The high fluorescence quantum yield of syn-bimanes is the primary reason for their widespread use as fluorophores. researchgate.net

In contrast, the anti-isomer , with carbonyl groups pointing in opposite directions, is usually the minor product. nih.gov It is generally much less polar and, crucially, is non-fluorescent or only weakly fluorescent. nih.gov The distinct properties of these two isomers allow for their separation, typically via methods like HPLC, and selective use in different research applications. researchgate.net The modulation of the photophysical properties of bimanes is often achieved by chemical modifications to this fundamental scaffold. nih.gov

Significance of Quaternary Ammonium (B1175870) Moieties in Bimane Scaffold Design for Enhanced Functionality

Quaternary ammonium compounds (QACs) are a class of molecules characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups. nih.gov This positive charge is a key feature that imparts specific properties to the molecule. The incorporation of a quaternary ammonium moiety into a larger scaffold, such as a bimane fluorophore, is a deliberate design strategy to enhance its functionality. nih.govmdpi.com

The primary advantages of adding a quaternary ammonium group include:

Increased Hydrophilicity: The permanent positive charge enhances the water solubility of the molecule, which is often a crucial requirement for biological applications where experiments are conducted in aqueous media.

Electrostatic Interactions: The positive charge can facilitate interactions with negatively charged biological structures, such as cell membranes, which contain anionic components like phosphoryl groups. researchgate.net

By integrating a quaternary ammonium group, the bimane scaffold is transformed from a general fluorophore into a more specialized tool, capable of functioning effectively within the complex, charged environment of biological systems.

Overview of Current Research Trajectories for Bromotrimethylammoniumbimane Bromide

Current research involving this compound (qBBR) primarily utilizes it as a specialized fluorescent reagent for the detection and quantification of sulfhydryl groups (-SH), particularly low-molecular-weight thiols like glutathione (B108866), in biological systems. scbt.com As a derivative of monobromobimane (B13751), its reactivity is targeted towards these thiol groups. The reaction mechanism involves the alkylation of the thiol by the bromo-functionalized bimane, forming a stable, highly fluorescent thioether product.

The key features of qBBR that make it a subject of ongoing research are:

Specificity: It is designed to be a sulfhydryl-active reagent. scbt.com

Fluorescence: The reaction with thiols yields a product with a strong fluorescent signal, allowing for sensitive detection.

Quaternary Ammonium Group: This positively charged moiety enhances its utility in aqueous buffers and its interaction with cellular components.

Research trajectories focus on applying qBBR as a probe in studies of oxidative stress, where the levels of thiols like glutathione are critical indicators. It is used to label and quantify these important molecules in cell lysates and other biological samples, helping to elucidate the role of thiols in cellular health and disease.

Chemical Compound Data

Below are the key properties of the primary compound discussed in this article.

Mentioned Compounds

The following table lists the chemical compounds mentioned throughout the article.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[7-(bromomethyl)-2,6-dimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-1-yl]methyl-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN3O2.BrH/c1-8-10(6-14)15-11(7-17(3,4)5)9(2)13(19)16(15)12(8)18;/h6-7H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRPMMVPBVOKQS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332981 | |

| Record name | qBBr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71418-45-6 | |

| Record name | Bromobimane q | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71418-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | qBBr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,7H-Pyrazolo[1,2-a]pyrazole-3-methanaminium, 5-(bromomethyl)-N,N,N,2,6-pentamethyl-1,7-dioxo-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization Strategies for Bimane Scaffolds

Foundational Synthetic Pathways to the Bimane Core

The foundational synthesis of the bimane core typically follows a well-established three-step sequence. researchgate.net This pathway commences with the condensation of a β-keto ester with hydrazine (B178648) hydrate (B1144303) to form a pyrazolinone. The subsequent step involves the halogenation of the pyrazolinone at the α-carbon, which introduces a crucial leaving group. The final step is a base-mediated cyclization of the dihalopyrazolone to yield the bimane scaffold. This reaction generally produces a mixture of syn- and anti-isomers. bohrium.comresearchgate.net

A key modification to this foundational pathway has been the replacement of hazardous reagents like chlorine gas (Cl₂) with safer alternatives for the chlorination step. Reagents such as trichloroisocyanuric acid (TCCA) have been successfully employed, making the synthesis more amenable to standard laboratory settings. researchgate.netrsc.org

Table 1: Key Steps in the Foundational Synthesis of the Bimane Core

| Step | Reactants | Key Transformation | Product |

| 1 | β-Keto ester, Hydrazine hydrate | Condensation | Pyrazolinone |

| 2 | Pyrazolinone, Chlorinating agent (e.g., TCCA) | α-Halogenation | Dihalopyrazolone |

| 3 | Dihalopyrazolone, Base (e.g., K₂CO₃) | Intramolecular cyclization | syn- and anti-Bimane |

Targeted Functionalization at Alpha-Positions for Tailored Properties

The ability to introduce a variety of functional groups at the α-positions of the bimane scaffold is critical for tuning its properties for specific applications. A key intermediate that facilitates this functionalization is syn-α-diiodobimane. dntb.gov.uaresearchgate.net The iodo groups serve as excellent leaving groups for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been effectively utilized to introduce acetylenic moieties. researchgate.netwikipedia.org This strategy allows for the extension of the π-system, which can significantly alter the photophysical properties of the bimane derivative. researchgate.net

Table 2: Examples of Functionalized Bimanes via α-Position Modification

| Precursor | Coupling Partner | Reaction Type | Functionalized Bimane Derivative |

| syn-α-Diiodobimane | Terminal Alkyne | Sonogashira Coupling | α,α'-Dialkynylbimane |

| syn-α-Diiodobimane | Arylboronic acid | Suzuki Coupling | α,α'-Diarylbimane |

| Monobromobimane (B13751) | Thiol | Nucleophilic Substitution | Thioether-linked Bimane |

Stereoselective Synthesis of Syn- and Anti-Bimane Isomers

The distinct properties of syn- and anti-bimane isomers necessitate synthetic methods that can selectively produce one over the other. While the foundational synthesis often yields a mixture, the ratio of syn to anti isomers can be influenced by the reaction conditions. The formation of the anti-isomer is generally more exergonic, but the syn-isomer can be the kinetic product. bohrium.com

The proposed mechanism for the cyclization involves a ketene (B1206846) intermediate. researchgate.net The stereochemical outcome is determined by the pathway of the intramolecular cyclization. While complete stereoselectivity remains a challenge, altering the base and solvent system can influence the product distribution. More advanced strategies for achieving high stereoselectivity are an active area of research. It has been shown that the syn-isomer can be converted to the more thermodynamically stable anti-isomer at high temperatures. acs.org

Integration of Extended π-Systems into Bimane Derivatives

The integration of extended π-systems into the bimane scaffold is a powerful strategy for red-shifting the absorption and emission spectra of these fluorophores. This is particularly relevant for biological imaging applications where longer wavelengths are desirable to minimize background fluorescence and increase tissue penetration.

The Sonogashira coupling reaction has proven to be a robust method for achieving this. wikipedia.orglibretexts.org Starting from α-halogenated bimanes, typically syn-α-diiodobimane, various aryl- and heteroaryl-alkynes can be introduced. dntb.gov.uaresearchgate.net This approach allows for the systematic extension of the conjugated system and fine-tuning of the photophysical properties. researchgate.net For example, coupling with ethynylbenzaldehyde introduces a reactive aldehyde group that can be further functionalized. dntb.gov.ua

Table 3: Examples of Bimane Derivatives with Extended π-Systems

| Bimane Precursor | Alkyne Coupling Partner | Resulting π-Extended System | Potential Application |

| syn-α-Diiodobimane | 4-Ethynylbenzaldehyde | Bimane-ethynyl-benzaldehyde | Bioconjugation, Sensing |

| syn-α-Diiodobimane | Phenylacetylene | Bimane-di(phenylethynyl) | Fluorescent materials |

| syn-α-Diiodobimane | 4-Ethynylphenylboronic acid pinacol (B44631) ester | Bimane-ethynyl-phenylboronate | Anion sensing |

Eco-Friendly and Scalable Synthesis Techniques for Bimane Compounds

Recent efforts have focused on developing more sustainable and scalable methods for bimane synthesis. A significant advancement is the development of a solvent-free, "green" synthesis approach. researchgate.net This method not only reduces the environmental impact by eliminating the need for volatile organic solvents but can also lead to faster reaction times and simplified purification procedures. researchgate.netresearchgate.net

Table 4: Comparison of Conventional and Eco-Friendly Bimane Synthesis

| Feature | Conventional Method | Eco-Friendly Method |

| Solvent | Often uses volatile organic solvents | Solvent-free or uses water |

| Chlorinating Agent | Chlorine gas (hazardous) | Solid reagents (e.g., TCCA) |

| Energy Input | Conventional heating | Microwave irradiation, Sonication |

| Purification | Often requires column chromatography | Simplified workup, crystallization |

| Scalability | Can be challenging | More amenable to large-scale production |

Modular Synthetic Approaches for Diverse Bromotrimethylammoniumbimane Derivatives

A modular, or "building block," approach to the synthesis of complex molecules offers significant advantages in terms of efficiency and the ability to rapidly generate a library of diverse derivatives. researchgate.netnih.govchemistryviews.org For Bromotrimethylammoniumbimane Bromide, a modular strategy can be envisioned starting from a pre-functionalized bimane core.

The synthesis of this compound itself can be achieved from monobromobimane. wikipedia.org A modular approach to its derivatives would involve the synthesis of a variety of functionalized bimane precursors that can then be subjected to a quaternization reaction. For instance, a bimane scaffold bearing a haloalkyl group could be synthesized and subsequently reacted with trimethylamine (B31210) to introduce the quaternary ammonium (B1175870) moiety. This approach allows for the independent variation of the substituents on the bimane core and the nature of the quaternary ammonium group.

Table 5: Conceptual Modular Synthesis of Bromotrimethylammoniumbimane Derivatives

| Bimane Building Block (Module A) | Quaternizing Agent (Module B) | Linker (if applicable) | Final Bromotrimethylammoniumbimane Derivative |

| Monobromobimane | Trimethylamine | Direct reaction | This compound |

| α-Alkoxy-monobromobimane | Trimethylamine | Direct reaction | α-Alkoxy-bromotrimethylammoniumbimane Bromide |

| α-(Aryl)-monobromobimane | Trimethylamine | Direct reaction | α-(Aryl)-bromotrimethylammoniumbimane Bromide |

This modular strategy facilitates the systematic exploration of structure-activity relationships by allowing for the facile generation of a library of analogs with diverse properties.

Photophysical Characterization and Excited State Dynamics of Bromotrimethylammoniumbimane Bromide

Advanced Spectroscopic Investigations of Luminescent Behavior

The luminescent behavior of Bromotrimethylammoniumbimane bromide and its derivatives is primarily investigated through steady-state and time-resolved fluorescence spectroscopy. The parent compound, monobromobimane (B13751), is itself weakly fluorescent; however, upon reaction with thiol-containing molecules, it forms highly fluorescent adducts. wikipedia.orgabpbio.comsemanticscholar.org This thiol-reactive property is the basis for many of its applications.

The adducts of monobromobimane, which are structurally very similar to qBBR, typically exhibit strong blue fluorescence. For instance, the glutathione (B108866) conjugate of mBBr has an absorption maximum (λabs) around 394 nm and an emission maximum (λem) around 490 nm. abpbio.com The fluorescence of qBBR is particularly sensitive to its local environment, a property that has been exploited in protein studies.

Time-resolved fluorescence measurements have provided significant insights into the excited-state dynamics of qBBR. When covalently attached to proteins, its fluorescence decay is often complex and can be fitted to a multi-exponential function. Studies have identified at least two distinct fluorescence lifetime components for qBBR in such environments: a brief lifetime component of approximately 3.5 ns and a long lifetime component of around 15 ns. nih.gov The relative amplitudes of these components are highly dependent on the proximity of quenching residues, such as tryptophan or tyrosine. nih.gov

Advanced techniques like transient absorption spectroscopy, while not extensively reported for qBBR itself, are crucial for understanding the complete picture of excited-state dynamics. For related molecules, these methods reveal processes such as intersystem crossing and intramolecular charge transfer (ICT) that compete with fluorescence. rsc.orgnih.gov

Mechanisms of Intramolecular and Intermolecular Energy Transfer

Energy transfer processes are critical in modulating the fluorescence output of qBBR. The primary mechanism for fluorescence quenching observed for qBBR is an excited-state electron transfer process. nih.gov

Intramolecular Energy Transfer: In the context of a single qBBR molecule, intramolecular charge transfer (ICT) is a potential de-excitation pathway. The bimane core acts as an electron acceptor, and the substituents can influence the efficiency of ICT. While not definitively quantified for qBBR, ICT is a known phenomenon in donor-acceptor chromophores and can lead to solvent-dependent fluorescence shifts and changes in quantum yield. dtic.mil

Intermolecular Energy Transfer: The fluorescence of qBBR is significantly affected by intermolecular interactions. A well-documented example is its quenching by amino acid residues like tryptophan and tyrosine. nih.gov This quenching occurs through an electron transfer mechanism that requires the quencher to be in close proximity (on the order of ~10 Å) to the excited bimane fluorophore. nih.gov This distance-dependent quenching forms the basis of its use as a molecular ruler in structural biology. Another form of intermolecular quenching can occur with the bromide counter-ion itself. Halide ions, particularly heavier ones like bromide and iodide, are known to quench the fluorescence of various dyes through a collisional mechanism involving spin-orbit coupling, which promotes intersystem crossing to the non-emissive triplet state.

Elucidation of Excited-State Relaxation Pathways

Fluorescence (Radiative Decay): This is the desired pathway for a fluorescent probe, where the molecule emits a photon to return to the ground state. The rate constant for this process is denoted as kf.

Internal Conversion (Non-radiative Decay): The excited-state energy is dissipated as heat through vibrational relaxation to the ground state. This is often a significant pathway for flexible molecules where rotational and vibrational modes can deactivate the excited state.

Intersystem Crossing (Non-radiative Decay): The molecule transitions from the excited singlet state (S1) to an excited triplet state (T1). This is often enhanced by the presence of heavy atoms, such as the bromine atom in qBBR (the "heavy-atom effect"). From the triplet state, the molecule can return to the ground state via phosphorescence (slow) or non-radiative decay.

Electron Transfer (Quenching): As discussed, interaction with electron-donating species like tryptophan can lead to rapid, non-radiative de-excitation. nih.gov

Time-resolved fluorescence studies on qBBR have kinetically distinguished some of these processes. The presence of a short lifetime component (~3.5 ns) in the presence of a quencher, compared to a long lifetime component (~15 ns) in its absence, indicates the introduction of a rapid quenching pathway that effectively competes with the intrinsic decay pathways of the fluorophore. nih.gov

Influence of Solvent Environment on Photophysical Response

The photophysical properties of fluorescent dyes are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. wikipedia.org This sensitivity arises from differential solvation of the ground and excited electronic states of the fluorophore. Molecules that exhibit a significant change in dipole moment upon excitation are particularly susceptible to solvent effects. evidentscientific.comnih.gov

The table below summarizes the expected photophysical properties of a typical bimane-thiol adduct in an aqueous buffer, which serves as a proxy for the behavior of qBBR in a polar, biological environment.

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~394 nm | abpbio.comechelon-inc.com |

| Emission Maximum (λem) | ~490 nm | abpbio.comechelon-inc.com |

| Fluorescence Lifetime (Unquenched) | ~15 ns | nih.gov |

| Fluorescence Lifetime (Quenched by Tryptophan) | ~3.5 ns | nih.gov |

Structure-Activity Relationships Governing Luminescence Quantum Yields in Quaternary Ammonium (B1175870) Bimanes

The luminescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed, is a key parameter for any fluorophore. For quaternary ammonium bimanes, the quantum yield is governed by the interplay of several structural features.

The Bimane Core: The rigid, bicyclic structure of the syn-bimane core is inherently favorable for high fluorescence, as it reduces non-radiative decay through vibrational and rotational relaxation. nih.gov

The Quaternary Ammonium Group: This group primarily enhances water solubility. Its effect on the quantum yield can be complex. As a charged, electron-withdrawing group, it can influence the electronic structure of the bimane chromophore. In some classes of dyes, the introduction of a quaternary ammonium salt has been found to lower the fluorescence performance compared to non-charged analogues. researchgate.net

The Bromo Substituent: The bromine atom has a significant impact due to the heavy-atom effect. It enhances spin-orbit coupling, which increases the rate of intersystem crossing from the excited singlet state to the triplet state. This provides an efficient non-radiative decay channel, which generally leads to a lower fluorescence quantum yield compared to non-halogenated analogues.

The Bromide Counter-ion: As an external heavy atom, the bromide counter-ion can also contribute to fluorescence quenching through collisional interactions in solution, further reducing the quantum yield.

A direct comparison of the quantum yield of the sulfide adduct of monobromobimane (SdB) with a related bimane thioether (BTE) highlights the impact of structure. SdB, which contains two bimane fluorophores, has a quantum yield of 8.3%, whereas BTE has a significantly higher quantum yield of 62%, likely due to the removal of internal quenching mechanisms present in the dimeric structure of SdB. rsc.org

Studies on Aggregation Phenomena and Their Impact on Photophysics

Aggregation can have a profound impact on the photophysical properties of fluorophores. Typically, the aggregation of planar aromatic dyes leads to fluorescence quenching, known as aggregation-caused quenching (ACQ), due to the formation of non-emissive excimers or exciplexes through π–π stacking.

However, some molecules exhibit the opposite phenomenon, known as aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation. wikipedia.org This is often attributed to the restriction of intramolecular rotations or vibrations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative (fluorescence) channel.

There are no specific studies detailing the aggregation phenomena of this compound. However, given its planar, aromatic core and charged nature, it is plausible that it could form aggregates under certain conditions, such as high concentrations or in specific solvent systems. The presence of the charged quaternary ammonium group might lead to electrostatic repulsion, potentially hindering close π–π stacking and mitigating ACQ to some extent. Whether qBBR exhibits ACQ or AIE would depend on the specific packing and intermolecular interactions in the aggregated state, a subject that requires further experimental investigation.

Reactivity Profiles and Mechanistic Insights into Bromotrimethylammoniumbimane Bromide Interactions

Nuance of Nucleophilic Reactivity of the Bromide Moiety

The primary mode of reactivity for bromotrimethylammoniumbimane bromide involves a nucleophilic substitution reaction. In this context, the bromide atom itself is not the nucleophile but rather part of the electrophilic substrate. The key reactive site is the carbon atom to which the bromine is covalently bonded. This carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge (δ+) and the bromine atom a partial negative charge (δ-), rendering the carbon electrophilic.

The term "leaving group" is central to understanding this reactivity. For a nucleophilic substitution to occur, the incoming nucleophile must replace a group on the substrate. The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (hydrobromic acid, HBr) and can stabilize the negative charge it acquires upon bond cleavage. nih.govbyjus.com The reaction is initiated when an electron-rich species, the nucleophile, attacks the electrophilic carbon atom. This attack leads to the cleavage of the carbon-bromine bond, and the bromine departs as a stable bromide ion. nih.govbyjus.com In the case of this compound's interaction with biological molecules, the most relevant nucleophiles are the thiolates (RS⁻) derived from cysteine residues or glutathione (B108866). mdpi.com

Covalent Adduct Formation with Thiol-Containing Biological Species

This compound is highly valued for its ability to form stable covalent adducts with thiol-containing biological molecules. mdpi.com This class of reagents, including the related monobromobimane (B13751) (mBBr), reacts selectively with the sulfhydryl group (-SH) of thiols at near-neutral pH. mdpi.com The principal biological thiols targeted by qBBr are the amino acid cysteine, both as a free molecule and as a residue within proteins, and the tripeptide glutathione (GSH), a major cellular antioxidant. libretexts.org

The reaction proceeds via the nucleophilic attack of the thiolate anion (RS⁻) on the electrophilic carbon of the bromomethyl group of the bimane. This forms a stable thioether bond, covalently linking the bimane fluorophore to the thiol-containing molecule. The resulting product is a fluorescent bimane-thioether conjugate. princeton.edu The formation of this adduct is the basis for its use in quantitative and qualitative analyses, as the unreacted qBBr is only weakly fluorescent, while the thioether product exhibits strong fluorescence upon excitation. princeton.edu This significant increase in fluorescence intensity upon reaction allows for the sensitive detection of thiols in complex biological samples.

Mechanistic Studies of Selective Labeling Reactions

The selective labeling of thiols by this compound proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. byjus.commasterorganicchemistry.comyoutube.com This mechanism is characterized by a single, concerted step where bond-forming and bond-breaking occur simultaneously.

The key features of the Sₙ2 mechanism for the reaction of qBBr with a thiol (RSH) are:

Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile (the thiolate). libretexts.orgyoutube.com

Concerted Process: The attack of the thiolate nucleophile on the electrophilic carbon and the departure of the bromide leaving group happen in a single, fluid step without the formation of a stable intermediate. libretexts.orgyoutube.com

Backside Attack: The nucleophile attacks the carbon atom from the side directly opposite to the leaving group. This trajectory is necessary to allow for optimal orbital overlap for the new bond to form as the old one breaks and to minimize steric repulsion. masterorganicchemistry.comkhanacademy.org

Inversion of Configuration: A hallmark of the Sₙ2 mechanism is the inversion of stereochemistry at the electrophilic carbon center, often likened to an umbrella flipping inside out in the wind. byjus.commasterorganicchemistry.com

The transition state of the reaction is a high-energy, transient species where the carbon atom is pentacoordinated, with partial bonds to both the incoming thiolate and the outgoing bromide. libretexts.org The negative charge is distributed over the nucleophile and the leaving group in this state.

| Characteristic | Description for the Reaction of this compound with Thiols |

|---|---|

| Kinetics | Second-order overall; Rate = k[qBBr][Thiolate] |

| Mechanism Step | Single concerted step |

| Intermediate | None; proceeds through a high-energy transition state |

| Nucleophilic Attack | Backside attack (180° to the C-Br bond) |

| Stereochemistry | Inversion of configuration at the electrophilic carbon |

| Key Species | Nucleophile (Thiolate), Substrate (qBBr), Leaving Group (Bromide) |

Role of Quaternary Ammonium (B1175870) Group in Modulating Reaction Kinetics

Steric Hindrance: The Sₙ2 reaction is highly sensitive to steric bulk around the reaction center. masterorganicchemistry.comnih.gov The trimethylammonium group is considerably larger than a simple hydrogen atom (as in monobromobimane). This bulk can sterically hinder the required backside approach of the thiol nucleophile, which would be expected to decrease the reaction rate constant compared to less hindered bimane derivatives. masterorganicchemistry.comnih.gov

Electronic Effects: The quaternary ammonium group carries a permanent positive charge, making it a strong electron-withdrawing group. This inductive effect can influence the electrophilicity of the target carbon atom. While a positive charge might be expected to increase the partial positive character of the reaction center, thereby attracting the nucleophile more strongly, its primary impact in an Sₙ2 reaction is often on the stability of the transition state. The accumulation of negative charge on the transition state might be destabilized by the close proximity of the positively charged group, although this effect is complex and solvent-dependent.

| Compound | Key Structural Feature | Expected Relative Sₙ2 Reaction Rate with Thiols | Reasoning |

|---|---|---|---|

| Monobromobimane (mBBr) | -H on the bimane ring | Higher | Less steric hindrance allows for easier backside attack by the nucleophile. |

| This compound (qBBr) | -N⁺(CH₃)₃ group | Lower | Increased steric hindrance from the bulky quaternary ammonium group impedes nucleophilic approach. Electronic and solvation effects also contribute. |

This table presents an expected trend based on established principles of Sₙ2 reaction mechanisms.

Charge-Transfer Interactions and Their Influence on Chemical Reactivity

Charge-transfer interactions play a crucial role in the function of many fluorescent probes, including bimane derivatives. A charge-transfer (CT) complex involves an electron donor and an electron acceptor. In the context of this compound and its reaction products, the bimane core can act as an electron acceptor.

Upon reaction with a thiol, a thioether adduct is formed. The sulfur atom of the thioether is electron-rich and can act as an electron donor. This can lead to the formation of an intramolecular charge-transfer state upon photoexcitation. The efficiency of this charge transfer can significantly influence the photophysical properties of the molecule, such as its absorption and fluorescence wavelengths and its quantum yield. princeton.edu

The dramatic increase in fluorescence observed when qBBr reacts with a thiol is a direct consequence of the altered electronic structure of the resulting adduct. The non-fluorescent nature of the bromo-substituted bimane is altered upon substitution, creating a highly fluorescent product. This "off-on" switching is a hallmark of a well-designed fluorescent probe. The interaction between the donor (the sulfur-containing group) and the acceptor (the bimane system) in the excited state is fundamental to this fluorescence enhancement. The specific influence of the quaternary ammonium group on these charge-transfer properties would be related to its strong inductive electron-withdrawing effect, which can modify the energy levels of the molecular orbitals of the bimane acceptor core.

| Aspect | Description in the Context of this compound |

|---|---|

| Electron Acceptor | The electron-deficient bimane ring system. |

| Electron Donor | The lone pair electrons on the sulfur atom of the thiol adduct. |

| Interaction | Formation of an intramolecular charge-transfer excited state upon absorption of light. |

| Influence on Reactivity | Does not directly alter the ground-state chemical reaction but is a consequence of it. |

| Influence on Detection | The charge-transfer character of the product is responsible for the strong fluorescence, enabling sensitive detection of the reaction. |

Applications in Advanced Biomedical and Biological Research

Fluorescent Probes for Cellular and Molecular Imaging

Based on available research, the direct application of Bromotrimethylammoniumbimane Bromide for high-resolution tracking of general intracellular components or dynamic visualization of whole organelles is not its primary use. Its utility in cellular imaging is more specialized, focusing on specific molecular interactions at the protein level.

High-Resolution Tracking of Intracellular Nucleic Acids and Proteins

There is limited evidence to suggest that this compound is widely used for the high-resolution tracking of intracellular nucleic acids and the general protein population within cells. Its positively charged nature renders it membrane-impermeant, restricting its ability to passively enter the cytoplasm and interact with these molecules.

Dynamic Visualization of Subcellular Organelles and Cellular Processes

Current research does not indicate a significant application of this compound for the dynamic visualization of subcellular organelles or broad cellular processes. Its utility as a fluorescent probe is typically directed at the molecular level rather than for imaging larger cellular structures.

Biophysical Probing of Protein Structure, Folding, and Conformational Dynamics

This compound, often referred to as qBBr in the scientific literature, serves as a key fluorescent probe in the biophysical investigation of protein structure and dynamics. Its primary application in this area is through a technique known as Tryptophan-Induced Quenching (TrIQ). This method allows for the mapping of distances within proteins and the monitoring of conformational changes in real-time nih.gov.

The TrIQ methodology involves the site-directed labeling of a protein with qBBr. Cysteine residues, which can be introduced at specific locations within the protein structure via mutagenesis, are targeted by the thiol-reactive moiety of qBBr. The fluorescence of the attached qBBr probe can then be quenched by nearby tryptophan residues. The efficiency of this quenching is highly dependent on the distance between the qBBr and tryptophan, making it a sensitive tool for detecting changes in protein conformation that alter this distance nih.govechemi.comresearchgate.netscience.gov.

This approach has been successfully employed to study a variety of proteins, including:

Ion Channels: To track the movement of discrete gating charges in voltage-gated potassium channels, providing insights into the mechanisms of channel activation and deactivation science.gov.

G-protein Coupled Receptors (GPCRs): To identify key sites of conformational change in receptors like rhodopsin and the beta-adrenergic receptor during their activation cycles nih.gov.

Protein-Protein Interactions: To study the dynamic interactions between proteins, such as the binding of rhodopsin to its signaling partner, transducin nih.gov.

The small size and non-polar nature of the bimane fluorophore make it an excellent probe for these studies, as it is less likely to perturb the natural structure and function of the protein being studied nih.gov.

| Protein Class | Specific Protein Studied | Parameter Measured | Reference |

|---|---|---|---|

| Ion Channels | Shaker K+ Channel | Movement of gating charges | science.gov |

| GPCRs | Rhodopsin | Conformational changes upon activation | nih.gov |

| GPCRs | Beta-adrenergic receptor | Conformational changes | nih.gov |

| Signaling Proteins | Rhodopsin-Transducin Interaction | Protein-protein interaction dynamics | nih.gov |

Real-Time Detection and Quantitative Analysis of Reactive Oxygen Species and Free Radicals

While this compound is utilized in the broader field of oxidative stress research, its direct application for the real-time detection and quantitative analysis of a wide range of reactive oxygen species (ROS) and free radicals is not well-documented. Its utility is more specific, focusing on the detection of particular oxidative modifications on proteins rather than acting as a general scavenger or detector of ROS and RNS (Reactive Nitrogen Species) nih.gov.

Investigation of Oxidative Stress Pathways and Antioxidant Defense Mechanisms

The primary role of this compound in the study of oxidative stress is linked to its ability to selectively react with specific thiol modifications that arise under conditions of oxidative stress. This allows researchers to investigate the impact of oxidative stress on particular protein components and explore the antioxidant defense mechanisms that protect against such damage.

Selective Reagent for Human Serum Albumin Hydropersulfides in Pathological States

A significant application of this compound is as a selective reagent for the detection of hydropersulfides (RSSH) on Human Serum Albumin (HSA) uni.lunih.govscience.govtokushima-u.ac.jp. HSA is the most abundant protein in human plasma and plays a crucial role in antioxidant defense. The cysteine-34 (Cys-34) residue of HSA can form a hydropersulfide, which is believed to be a potent scavenger of reactive oxygen species uni.lunih.gov.

In pathological states characterized by increased oxidative stress, such as chronic kidney disease (CKD), the levels of HSA hydropersulfides can be altered uni.lunih.govscience.govtokushima-u.ac.jp. Research has demonstrated that this compound can be used as a fluorescent probe to specifically label and quantify these HSA hydropersulfides. Studies have shown that in patients with CKD, the levels of HSA hydropersulfides are reduced, and these levels can be restored by hemodialysis uni.lunih.gov. This suggests that HSA hydropersulfide levels could serve as a diagnostic and therapeutic marker for oxidative stress-related diseases uni.lunih.gov.

The selectivity of this compound for hydropersulfides over regular thiols (RSH) makes it a valuable tool for these investigations researchgate.net. This specificity allows for the precise measurement of this particular oxidative modification, providing insights into the role of HSA in the body's antioxidant defense system and how this is compromised in disease states.

| Pathological State | Finding | Significance | Reference |

|---|---|---|---|

| Chronic Kidney Disease (CKD) | Reduced levels of HSA hydropersulfides | Indicates increased oxidative stress and a compromised antioxidant defense | uni.lunih.gov |

| Post-Hemodialysis in CKD patients | Restored levels of HSA hydropersulfides | Suggests removal of uremic toxins that deplete hydropersulfides | uni.lunih.gov |

Development of Diagnostic Markers for Oxidative Stress-Related Diseases

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key mediator in the pathophysiology of numerous diseases, including cardiovascular disease. nih.gov This imbalance leads to the oxidative modification of crucial biomolecules such as lipids, proteins, and DNA. nih.govnih.gov Consequently, the detection of these modified molecules or changes in the antioxidant defense system can serve as valuable diagnostic biomarkers. nih.govmdpi.com

This compound, as a thiol-reactive fluorescent probe, is particularly suited for the development of such diagnostic markers. nih.gov Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and especially glutathione (B108866) (GSH), are central to the cellular antioxidant defense system. nih.govmdpi.com Alterations in the levels and redox state of these small molecules are indicative of oxidative stress. For instance, S-glutathionylation, the formation of mixed disulfides between glutathione and cysteine residues on proteins, is a specific modification that occurs under oxidative stress and has been proposed as a biomarker. nih.gov Similarly, the oxidation state of the Cys34 thiol in plasma albumin has been identified as a useful blood biomarker for oxidative stress in conditions like Duchenne muscular dystrophy. mdpi.com

The high reactivity of this compound with the sulfhydryl group of thiols allows for their sensitive and selective quantification. nih.gov Upon reaction, the bimane moiety becomes fluorescent, providing a measurable signal that correlates with the concentration of the target thiol. acs.orgnih.gov This principle enables the development of assays to monitor global thiol status or specific thiol-containing molecules in clinical samples, offering a window into the oxidative state of an individual and the progression of related diseases. mdpi.com

| Biomarker Type | Specific Example | Detection Principle with Thiol-Reactive Probes |

| Small Molecule Thiols | Glutathione (GSH), Cysteine (Cys) | Direct reaction of the probe with the thiol's sulfhydryl group, leading to a quantifiable fluorescence signal. nih.govmdpi.com |

| Protein Thiols | S-glutathionylated proteins | Measurement of protein-bound glutathione after a reduction step to release GSH, which is then detected by the probe. nih.gov |

| Specific Protein Redox State | Plasma Albumin (Cys34) | Quantification of the reduced (free thiol) form of Cys34 versus the oxidized forms. mdpi.com |

| Lipid Peroxidation Products | Malondialdehyde (MDA) | While not a direct thiol measurement, some assays for MDA (a secondary product) are used alongside thiol measurements for a comprehensive oxidative stress profile. nih.govmdpi.com |

Site-Directed Fluorimetric Approaches in Membrane Protein Research

Spectroscopic Tracking of Gating Charge Movement in Voltage-Gated Ion Channels

Voltage-gated ion channels (VGICs) are transmembrane proteins that open and close in response to changes in the membrane potential, enabling the selective passage of ions and the generation of electrical signals in excitable cells like neurons and myocytes. escholarship.orgfrontiersin.orgmdpi.com The conformational changes that lead to channel opening and closing, known as gating, involve the movement of charged amino acid residues within the protein's voltage-sensing domain (VSD). escholarship.org

A powerful technique to study these dynamics is voltage-clamp fluorometry. This method involves the site-specific labeling of a cysteine residue, introduced into the VSD via mutagenesis, with an environment-sensitive fluorescent probe. thermofisher.com this compound and similar thiol-reactive dyes are used for this purpose. thermofisher.com When the channel undergoes a conformational change in response to a voltage shift, the local environment around the attached bimane fluorophore is altered. This alteration in the fluorophore's microenvironment leads to a change in its fluorescence properties (e.g., intensity or emission wavelength), which can be measured spectroscopically. thermofisher.com By correlating the fluorescence changes with the electrophysiologically measured gating currents, researchers can track the real-time movement of specific parts of the ion channel protein during its operation. This approach has been instrumental in elucidating the molecular mechanisms of action for various VGICs, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels. nih.govnih.gov

Cysteine-Scanning Mutagenesis for Protein Topology Elucidation

Determining the topology of a membrane protein—defining which segments of the protein are located on the extracellular side, which are transmembrane, and which are on the intracellular side—is fundamental to understanding its function. nih.gov Cysteine-scanning mutagenesis, also known as scanning cysteine accessibility mutagenesis (SCAM), is a widely used biochemical method for this purpose. nih.govnih.gov

The SCAM technique involves systematically replacing individual amino acid residues with cysteine, one at a time, throughout the protein sequence. nih.gov The unique reactivity of the cysteine sulfhydryl group is then exploited. nih.gov A membrane-impermeant, thiol-reactive probe, such as this compound, is applied to the extracellular side of the cell or membrane preparation. If a particular cysteine mutant reacts with the probe, it indicates that the introduced cysteine residue is accessible from the extracellular environment. nih.gov Conversely, if no reaction occurs, the residue is presumed to be located within the membrane or in the intracellular domain. By testing a series of cysteine mutants spanning the protein, a detailed topological map can be constructed. nih.govnih.gov

| Step | Procedure | Rationale |

| 1. Mutagenesis | Create a series of mutants, each with a single cysteine introduced at a different position in the target protein. nih.gov | To introduce a uniquely reactive chemical handle at specific sites. nih.gov |

| 2. Expression | Express the mutant proteins in a suitable cell system (e.g., oocytes, cultured cells). nih.gov | To ensure the protein is correctly folded and inserted into the plasma membrane. |

| 3. Labeling | Apply a membrane-impermeant, thiol-reactive fluorescent probe like this compound to the outside of the cells. nih.gov | The probe can only react with cysteine residues exposed to the extracellular space. |

| 4. Detection & Analysis | Measure the fluorescence associated with the protein or the functional consequence of the labeling. nih.gov | A positive signal indicates extracellular accessibility, helping to define the protein's transmembrane topology. nih.gov |

Tryptophan-Induced and Tyrosine-Induced Quenching (TrIQ/TyrIQ) for Intra-Protein Distance Mapping

While Förster resonance energy transfer (FRET) is effective for measuring distances in the range of 10-100 Å, Tryptophan-induced quenching (TrIQ) and Tyrosine-induced quenching (TyrIQ) are specialized site-directed fluorescence labeling (SDFL) techniques used to assess shorter intra-protein distances, typically less than 15 Å. nih.govnih.gov These methods rely on the ability of the aromatic side chains of tryptophan and tyrosine to quench the fluorescence of a nearby fluorophore through a contact-mediated (static quenching) mechanism. nih.gov

The bimane fluorophore is particularly well-suited for TrIQ and TyrIQ studies. nih.govnih.gov In a typical experiment, a cysteine residue is introduced at a specific site in a protein and is subsequently labeled with a thiol-reactive bimane derivative like this compound. The fluorescence of the attached bimane is then measured. If a tryptophan or tyrosine residue is spatially close to the bimane, its fluorescence will be quenched. The degree of quenching is highly dependent on the distance between the bimane (probe) and the Trp/Tyr (quencher). nih.govnih.gov By comparing the fluorescence of a protein containing the quencher to a control protein where the quencher is replaced by a non-quenching amino acid (e.g., Phenylalanine for Tyrosine), the distance can be estimated. nih.gov These techniques provide high-resolution snapshots of protein conformations and can be used to measure subtle conformational changes, such as those that occur upon substrate binding. nih.gov

| Feature | Tryptophan-Induced Quenching (TrIQ) | Tyrosine-Induced Quenching (TyrIQ) |

| Fluorophore | Bimane | Bimane |

| Quenching Residue | Tryptophan (Trp) | Tyrosine (Tyr) |

| Effective Distance Range | ≤ 15 Å (Cα-Cα distance) | ≤ 10 Å (Cα-Cα distance) |

| Quenching Efficiency | More efficient | Less efficient than Trp |

| Application | Mapping short-range distances and conformational changes within proteins. nih.gov | Complements TrIQ for assessing protein movements and energetics over very short distances. nih.gov |

Design of Bioconjugates for Targeted Therapeutic and Diagnostic Applications

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a single hybrid entity. This approach is central to the development of targeted therapies and advanced diagnostics. The thiol-reactive nature of this compound makes it an excellent candidate for incorporation into bioconjugates.

The fundamental principle involves leveraging the specific reactivity of the bimane compound towards sulfhydryl groups present in cysteine residues of proteins and peptides. nih.gov This allows for the covalent attachment of the fluorescent bimane tag to a targeting moiety, such as a monoclonal antibody, an antibody fragment, a peptide, or an aptamer, that has high affinity and specificity for a particular biological target (e.g., a cancer cell surface receptor).

In diagnostic applications, the resulting bioconjugate can be used as a targeted imaging agent. After administration, the targeting portion of the conjugate binds to its specific receptor on the target cells. The bimane moiety then serves as a fluorescent reporter, allowing for the visualization and localization of these cells, for example, in fluorescence microscopy of tissue biopsies or in flow cytometry.

In therapeutic applications, while the bimane itself is not the therapeutic agent, it can be included in a more complex conjugate, such as an antibody-drug conjugate (ADC), as a tracking or reporting element. Its fluorescence can be used during the development and evaluation phases to confirm the successful conjugation, assess the stability of the conjugate, and track its delivery to and uptake by target cells. The ability to selectively react with thiols provides a reliable chemical handle for constructing these sophisticated molecular tools for medicine. nih.gov

Applications in Chemical Sensing, Environmental Analysis, and Catalysis

Development of Highly Sensitive and Selective Fluorescent Chemical Sensors

Bimane derivatives are instrumental in the creation of sophisticated fluorescent probes. The core of their utility lies in the ability to rationally design and synthesize probes where the photophysical properties can be finely tuned. nih.govresearchgate.net By modifying the bimane scaffold, researchers can create probes with tailored absorption and emission in the visible spectrum, often with large Stokes shifts. nih.govresearchgate.net

Probes featuring electron-donating groups can exhibit solvatochromism, where the emission color changes with the polarity of the environment. nih.gov This sensitivity allows them to function as "turn-on" fluorescent sensors. For example, certain bimane derivatives show enhanced fluorescence in viscous environments, a property that has been exploited to detect the formation of fibrillar protein aggregates, such as the α-synuclein fibrils associated with Parkinson's disease. nih.govresearchgate.netrsc.org One such probe demonstrated selective binding to these fibrils over other proteins in complex biological samples like cell lysates. nih.govrsc.org Another bimane-based sensor, a boronic acid derivative, was developed for the highly sensitive detection of trace amounts of water in organic solvents, exhibiting a "turn-off" fluorescence response. researchgate.net

Chemo- and Biosensor Platforms Based on Bimane Derivatives

The development of bimane-based fluorescent probes extends directly to the creation of chemo- and biosensor platforms. These platforms leverage the high sensitivity and selectivity of the probes for practical applications. For instance, the ability to detect α-synuclein aggregates has been shown to have diagnostic potential, with a probe successfully detecting fibrils amplified from patient samples. nih.govrsc.org

Bimane derivatives can be incorporated into various sensor formats. They have been used as components in both metal-containing and metal-free supramolecular complexes, expanding their sensing capabilities. researchgate.net Furthermore, their utility is not limited to solution-based assays; bimane derivatives have been integrated into paper-based sensors for detecting analytes like water, demonstrating their versatility and potential for low-cost, portable sensing platforms. researchgate.net The exploration of bimanes in complex biological applications has been somewhat limited by their traditional UV absorption and blue fluorescence, but newer derivatives with red-shifted properties are overcoming these challenges. nih.gov

Advanced Analytical Applications in Chromatographic and Electrophoretic Separations

One of the most well-established applications of bromobimane derivatives is as a fluorescent labeling agent in chromatography, particularly for the analysis of thiols. sigmaaldrich.comsigmaaldrich.com Compounds like monobromobimane (B13751) (mBBr) are weakly fluorescent on their own but react rapidly and selectively with the thiol groups of molecules like cysteine, glutathione (B108866), and homocysteine to form stable, highly fluorescent thioether adducts. sigmaaldrich.comsemanticscholar.orgmdpi.com

This pre-column derivatization makes thiols, which often lack a strong chromophore, easily detectable by fluorescence in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsemanticscholar.orgresearchgate.net The method is prized for its rapid reactivity under physiological conditions, the ease of separating the derivatives using reverse-phase HPLC, and the ability of some reagents to penetrate cell membranes. sigmaaldrich.comsigmaaldrich.com The positively charged derivative, monobromotrimethylammoniumbimane (qBBr), is effective for labeling in cell lysates but is generally impermeable to intact cell membranes, in contrast to the more lipophilic monobromobimane. pnas.org This differential permeability allows for targeted studies of intracellular versus extracellular thiols. The technique is robust enough to be fully automated for high-throughput analysis of dozens of samples per day. semanticscholar.orgresearchgate.net

| Analyte(s) | Derivatization Reagent | Detection Method | Key Findings & Reference |

|---|---|---|---|

| Glutathione, Cysteine, γ-Glutamylcysteine | Monobromobimane (mBBr) | HPLC with Fluorescence Detection (Ex: 392 nm, Em: 480 nm) | Validated, fully automated pre-column derivatization method for quantifying thiols in plant tissues (Brassica rapa). semanticscholar.orgresearchgate.net |

| Human Serum Albumin, Low-Molecular-Weight Thiols (Cysteine, Homocysteine, Glutathione, etc.) | Monobromobimane (mBBr) | RP-HPLC with Fluorescence Detection (Ex: 378 nm, Em: 492 nm) | Simultaneous determination in human plasma after reduction of disulfides; sensitive, repeatable, and linear. mdpi.com |

| Phytochelatins | Monobromobimane (mBBr) | HPLC with Fluorescence Detection | Developed a simple and accurate method for separating and quantifying various phytochelatins. tandfonline.com |

| Redox-sensitive Cysteines in Membrane Proteins | Monobromobimane (mBBr) | RP-HPLC with Fluorescence and Mass Spectrometry Detection | Lipophilic mBBr labels free cysteines in native membrane proteins, allowing for identification and quantification. nih.gov |

| Thiols in intact Red Blood Cells | Monobromobimane (mBBr), Monobromotrimethylammoniumbimane (qBBr) | Fluorescence Analysis / Electrophoresis | mBBr penetrates intact cells to label intracellular thiols (e.g., in hemoglobin), while qBBr is membrane-impermeable and labels only in lysed cells. pnas.org |

Environmental Monitoring and Detection of Specific Chemical Pollutants

While there is limited evidence of bimane derivatives being used for the direct detection of common environmental pollutants like heavy metals or pesticides, they serve a crucial role in the indirect monitoring of environmental contamination. nih.govnih.gov This is achieved by using bimane-based analytical methods to measure biological markers of stress in organisms exposed to pollutants.

A key example is the detection of phytochelatins. tandfonline.com Phytochelatins are thiol-rich peptides produced by plants and algae in response to heavy metal exposure. By using monobromobimane (mBBr) as a fluorescent label, researchers can quantify the levels of different phytochelatins in plant tissues via HPLC. tandfonline.com This provides a quantitative measure of the biological response to heavy metal contamination in the environment, serving as a sensitive biomarker for environmental monitoring.

Role as Photoactive Catalysts in Light-Driven Organic Transformations

Bimanes are well-known for their photoactive properties, but their role is primarily as a photoactive substrate or a photosensitizer for their own transformations rather than as a general-purpose photocatalyst for other, unrelated organic reactions. beilstein-journals.orgfrontiersin.org While photocatalysis is a burgeoning field for environmental remediation and organic synthesis, it typically employs semiconductor materials or other organic dyes as catalysts. frontiersin.orgmdpi.commdpi.com

The bimane scaffold itself can undergo photoreactions when irradiated. beilstein-journals.org For example, functionalized bimane dyes can participate in topochemical [2+2] cycloaddition reactions initiated by visible light. beilstein-journals.org In these reactions, the bimane molecule absorbs light and enters an excited state, which then reacts with a neighboring molecule. This process involves the bimane acting as its own photosensitizer, leading to a highly specific solid-state polymerization. However, this is distinct from a catalytic cycle where the bimane would be regenerated to transform many molecules of a separate substrate.

Applications in Photopolymerization Reactions and Photo-Caging Strategies

The photoactivity of bimanes is harnessed in more direct applications such as photopolymerization and photo-caging.

Photopolymerization Reactions: A specific application of bimane's photoreactivity is in topochemical polymerization. This is a solvent-free, solid-state reaction that is highly dependent on the packing of molecules in a crystal. Researchers have shown that certain bimane derivatives, when crystallized in a suitable arrangement, can undergo a [2+2] cycloaddition reaction upon irradiation with visible light. beilstein-journals.org This process effectively polymerizes the bimane monomers into a polymer containing cyclobutane (B1203170) rings, demonstrating a novel use of the bimane scaffold in materials science that aligns with the principles of green chemistry. beilstein-journals.org

Photo-caging Strategies: Bimane derivatives have been ingeniously developed as fluorescent photoremovable protecting groups (FPRPGs), also known as "photocages." researchgate.net This strategy involves attaching a bimane molecule to a bioactive molecule, rendering it inactive. The release of the active molecule is then triggered by light.

Researchers have synthesized bimane-based caged esters of carboxylic acids and amino acids. researchgate.net Upon irradiation with visible light (e.g., at wavelengths of 410 nm or greater), the bond is cleaved, releasing the acid and generating a highly fluorescent bimane diol. researchgate.net This dual function is highly advantageous: the fluorescence acts as a reporter for the release event. This strategy allows for the precise spatiotemporal control over the release of biologically important molecules, which is a powerful tool in cell biology and pharmacology. researchgate.netnih.gov

Applications in Materials Science and Advanced Functional Systems

Development of Novel Photonic Devices and Optical Sensors

The strong fluorescence of the bimane moiety is central to the application of Bromotrimethylammoniumbimane Bromide in photonics and optical sensing. Bimane derivatives are known for their favorable photophysical properties, including high quantum yields and sensitivity to their local environment. researchgate.net

Research into various bimane derivatives has demonstrated their utility as sensors. For instance, specific bimane-based constructs have been developed as highly sensitive "turn-off" fluorescent sensors for detecting trace amounts of water in organic solvents, with detection limits as low as 0.018% (v/v). frontiersin.orgnih.gov Other bimane-based systems have shown high sensitivity for detecting hydrogen peroxide and cobalt (II) ions. ariel.ac.il The fluorescence of bimane can be quenched by proximity to certain molecules, a principle that has been used to probe molecular interactions and conformations in proteins. researchgate.netnih.gov

By incorporating the this compound molecule into polymer matrices or onto solid substrates, it is possible to fabricate optical sensors. The quaternary ammonium (B1175870) group can facilitate strong adhesion or integration into various materials. Changes in the fluorescence emission (intensity, wavelength, or lifetime) of the immobilized bimane could then signal the presence of specific analytes or changes in environmental conditions such as polarity or ion concentration. This dual functionality makes it a promising candidate for creating robust and sensitive sensing devices.

Table 1: Photophysical Properties of Selected Bimane Derivatives

| Derivative | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Application Note |

|---|---|---|---|---|

| Monobromobimane (B13751) (mBBr) | 398 nm | 490 nm | - | Reacts with thiols to become fluorescent glpbio.com |

| syn-(Me,Me)bimane | ~380 nm | ~450 nm | High | Fluorescence quenched by Na+ complexation ariel.ac.il |

| Bimane-Boronate Ester | 450 nm | - | - | Turn-off fluorescence in presence of water frontiersin.orgnih.gov |

| Aryl-Substituted Bimanes | 380-420 nm | 502-520 nm | Tunable | Tunable emission based on aryl substituents nih.gov |

Integration into Fluorescent Thin Films and Nanostructured Materials

The creation of fluorescent thin films and nanostructured materials is a significant area of materials science, with applications in displays, lighting, and diagnostics. This compound is well-suited for this purpose, offering a method to impart strong fluorescence to various material systems.

The positively charged quaternary ammonium headgroup can be used to electrostatically assemble the molecule onto negatively charged surfaces, such as clays, silica, or certain polymers. This process allows for the creation of uniform, fluorescent coatings. Furthermore, the molecule can be incorporated as a dopant into host materials to create fluorescent thin films. The bimane core provides the optical properties, while the ammonium salt structure can influence the solubility and compatibility of the molecule with the host matrix.

By leveraging self-assembly techniques, it is possible to create nanostructured materials where this compound is a key component. For example, it could be integrated into micelles, vesicles, or layered materials, leading to organized systems with tailored optical properties. These fluorescent nanomaterials could find use as tracers in biological imaging or as active components in nanoscale photonic circuits.

Design of Biocompatible Materials with Enhanced Bioconjugation Capabilities

Bioconjugation is the process of covalently linking molecules, at least one of which is a biomolecule, to add new functionality. wikipedia.org The structure of this compound is inherently suited for such applications. The "bromo" component, analogous to that in bromobimanes, provides a reactive site for conjugation. Bromobimanes are well-established reagents that readily react with thiol groups, such as those in the cysteine residues of proteins, to form a stable thioether bond. dtic.milwikipedia.org This reaction is highly specific and proceeds under mild conditions, making it ideal for modifying sensitive biological molecules.

This reactivity allows for the covalent attachment of the fluorescent bimane and the positively charged quaternary ammonium group to proteins, peptides, or other biomolecules. researchgate.net The result is a fluorescently labeled biomolecule that can be easily tracked and visualized. researchgate.net The quaternary ammonium moiety can further enhance the functionality by promoting interaction with negatively charged cell membranes.

This capability can be exploited in the design of biocompatible materials. For example, a surface could be functionalized with thiol groups and then reacted with this compound to create a fluorescent and cationic surface. Such a material could be used for cell culture applications, where the fluorescence allows for monitoring of the material's integrity and the positive charge influences cell adhesion.

Quaternary Ammonium Bimane Motifs in Antimicrobial Surface Coatings and Biofilm Inhibition

Quaternary ammonium compounds (QACs) are widely recognized for their potent antimicrobial properties. nih.govmdpi.com They act as cationic surfactants that disrupt the negatively charged cell membranes of bacteria, leading to leakage of cytoplasmic contents and cell death. researchgate.net This broad-spectrum activity makes them effective against both Gram-positive and Gram-negative bacteria. researchgate.net

Incorporating a quaternary ammonium bimane motif, such as in this compound, into surface coatings creates a material that is both antimicrobial and self-reporting. The QAC component provides a "contact-killing" mechanism, inhibiting the growth of microbes and the formation of biofilms on the surface. rsc.org

The key advantage of the bimane moiety in this application is its fluorescence. It allows for the direct visualization and quantification of the antimicrobial coating on a surface using fluorescence microscopy. rsc.orgrsc.org This is invaluable for quality control during manufacturing and for assessing the durability and distribution of the coating over time and after use. This analytical capability is a significant improvement over traditional antimicrobial coatings where the presence and concentration of the active agent are difficult to determine non-destructively.

Table 2: Antimicrobial Activity of Representative Quaternary Ammonium Compounds (QACs)

| QAC Type | Target Microorganism | Efficacy Metric (MIC*) | Reference Compound |

|---|---|---|---|

| Alkyl Benzyl Dimethyl Ammonium Chloride | S. aureus | 1-5 µg/mL | Benzalkonium Chloride |

| Alkyl Benzyl Dimethyl Ammonium Chloride | E. coli | 5-20 µg/mL | Benzalkonium Chloride |

| Didecyldimethylammonium Chloride | S. aureus | 0.5-2 µg/mL | DDAC |

| Didecyldimethylammonium Chloride | P. aeruginosa | 2-10 µg/mL | DDAC |

*Minimum Inhibitory Concentration (MIC) values are typical ranges and can vary based on specific structure and test conditions.

Exploration of Quaternary Ammonium Compounds for Gas Sorption and Separation Technologies

Quaternary ammonium compounds, particularly in the form of ionic liquids or supported on solid substrates, are being explored for applications in gas sorption and separation, most notably for carbon dioxide (CO₂) capture. mdpi.com The ionic nature and tunability of QACs allow for the design of materials with specific affinities for certain gases.

When immobilized on porous supports like silica or polymers, QACs can create a high-density of sites that interact with acidic gases like CO₂. The mechanism can involve physical sorption, where the gas is trapped through electrostatic interactions, or chemical sorption if the QAC is functionalized with reactive groups. The efficiency of these materials depends on factors like the structure of the QAC, the nature of the anion, and the morphology of the support material.

While the primary role in gas sorption is played by the quaternary ammonium salt, the inclusion of a bimane fluorophore in the structure of this compound could offer a unique advantage. It could potentially enable the development of materials with integrated sensing capabilities. For example, the fluorescence of the bimane might change upon gas binding, providing a real-time optical signal of the sorbent's saturation level. This would allow for continuous monitoring of the capture process without the need for external analytical equipment.

Computational and Theoretical Investigations of Bromotrimethylammoniumbimane Bromide Systems

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without the need for empirical parameters. nih.govresearchgate.netnih.gov These calculations provide fundamental insights into the geometry, stability, and electronic properties of Bromotrimethylammoniumbimane Bromide.

Researchers employ these methods to determine the optimized molecular geometry in the ground and excited states. This information is crucial for understanding the changes in structure upon photoexcitation. The distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a key determinant of the electronic absorption and emission properties of the fluorophore. nih.gov

For instance, DFT calculations can reveal how the introduction of the bromotrimethylammonium group influences the electronic landscape of the bimane core. The electron-withdrawing nature of the quaternary ammonium (B1175870) group and the halogen can significantly alter the energy levels of the molecular orbitals, leading to shifts in the absorption and emission spectra.

A representative set of calculated electronic properties for a bimane derivative using DFT is presented in Table 1.

| Property | Calculated Value |

| Ground State Dipole Moment | 5.2 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Vertical Excitation Energy (S0 -> S1) | 3.9 eV |

| This table presents hypothetical data representative of DFT calculations on a bimane derivative. |

Molecular Dynamics Simulations of Compound Interactions with Biomolecules and Solvents

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.netnih.govmdpi.com In the context of this compound, MD simulations provide a dynamic picture of its interactions with surrounding molecules, such as solvents and biomolecules like proteins or lipid membranes. researchgate.netnih.govresearchgate.net

These simulations can predict the preferred location and orientation of the bimane probe within a complex biological environment. mdpi.com For example, an MD simulation could show how this compound, with its charged headgroup, anchors itself at the surface of a lipid bilayer while the more hydrophobic bimane core inserts into the nonpolar interior. The simulations also detail the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern its binding to a target protein. researchgate.net

Furthermore, MD simulations are invaluable for understanding the influence of the solvent on the photophysical properties of the fluorophore. By simulating the reorganization of solvent molecules around the bimane in its ground and excited states, researchers can gain insights into solvatochromic shifts observed in fluorescence experiments.

An example of data that can be extracted from MD simulations is the interaction energy between the bimane probe and different components of a solvated protein system, as shown in Table 2.

| Interacting Component | Average Interaction Energy (kcal/mol) |

| Water | -25.3 |

| Protein Residues | -18.7 |

| Lipid Headgroups | -12.5 |

| Lipid Tails | -5.2 |

| This table illustrates hypothetical interaction energies derived from MD simulations of a bimane probe in a biomolecular system. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bimane Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. nih.govmdpi.com For bimane derivatives, QSAR studies can be employed to develop predictive models for properties such as fluorescence quantum yield, cellular uptake, or binding affinity to a specific target. mdpi.com

The process involves calculating a set of molecular descriptors for a series of bimane analogues. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical equation is then derived that correlates these descriptors with the experimentally measured activity.

A well-constructed QSAR model can be used to predict the activity of yet-to-be-synthesized bimane derivatives, thereby guiding the design of new probes with improved properties. nih.gov This approach accelerates the discovery process by prioritizing the synthesis of compounds that are most likely to exhibit the desired characteristics.

Table 3 provides an example of the types of descriptors that might be used in a QSAR model for bimane derivatives and their correlation with a hypothetical activity.

| Descriptor | Value | Correlation with Activity |

| LogP | 1.8 | Positive |

| Molecular Weight | 350.3 g/mol | Negative |

| Dipole Moment | 6.1 D | Positive |

| Polar Surface Area | 75 Ų | Negative |

| This table shows representative molecular descriptors and their hypothetical correlation with a biological activity in a QSAR study. |

In Silico Prediction of Photophysical and Spectroscopic Properties

Computational methods are increasingly used for the in silico prediction of the photophysical and spectroscopic properties of fluorophores like this compound. nih.gov Time-dependent density functional theory (TD-DFT) is a particularly popular method for simulating electronic absorption and emission spectra. rsc.org

By solving the time-dependent Schrödinger equation, TD-DFT can predict the energies of electronic transitions, which correspond to the peaks in the absorption spectrum. The method can also be used to calculate oscillator strengths, which are related to the intensity of the absorption bands. Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the fluorescence emission energy.